Physicochemical Divergence: LogP, Density, and Boiling Point of DPTE vs. ATE
DPTE and its synthetic precursor ATE (allyl-2,4,6-tribromophenyl ether) are structurally adjacent compounds, yet their fundamental physicochemical properties diverge markedly. DPTE displays a logP of 5.92 (SIELC) and a density of 2.393 ± 0.06 g/cm³ [1], compared to a logP of 4.98 and a density of 1.950 ± 0.06 g/cm³ for ATE [2]. The boiling point of DPTE (446.6 ± 45.0 °C at 760 mmHg) [1] is approximately 107 °C higher than that of ATE (339.5 ± 37.0 °C) [2]. These differences are not trivial: the logP gap of ~0.94 units corresponds to a roughly 8.7-fold higher predicted octanol-water partition coefficient for DPTE, directly influencing environmental partitioning and bioaccumulation modeling.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | LogP 5.92 (SIELC); 5.88 (ChemAxon) |
| Comparator Or Baseline | ATE: LogP 4.98 (SIELC); 4.54 (ChemSpider) |
| Quantified Difference | ΔlogP ~0.94 units (~8.7× higher Kow for DPTE) |
| Conditions | Computationally predicted logP values from SIELC and ChemAxon algorithms |
Why This Matters
A logP difference of nearly one unit translates to an order-of-magnitude difference in lipid partitioning, making DPTE substantially more bioaccumulative than ATE and requiring distinct environmental risk assessment parameters.
- [1] SIELC. 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene. LogP 5.92; Alfa Chemistry. 2,3-Dibromopropyl-2,4,6-tribromophenyl ether (DPTE). Density 2.393±0.06 g/cm³, Boiling Point 446.6±45.0 °C. View Source
- [2] SIELC. 1,3,5-Tribromo-2-(prop-2-en-1-yloxy)benzene (ATE). LogP 4.98; Molaid. 三溴苯基烯丙基醚. Density 1.950±0.06 g/cm³, Boiling Point 339.5±37.0 °C. View Source
